tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate
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Overview
Description
tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, an oxadiazole ring, and a carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials and specific reaction conditions can vary, but common reagents include tert-butyl carbamate, oxadiazole derivatives, and various protecting groups . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate include other carbamate derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. Examples include tert-butyl carbamate, N-(tert-butoxycarbonyl)-1,4-diaminobutane, and tert-butyl (4-methylpyridin-2-yl)carbamate . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6/c1-11(2,3)20-9(17)13-7-8(16(19)22-15-7)14-10(18)21-12(4,5)6/h1-6H3,(H,14,18)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXDKQBIXQWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NO[N+](=C1NC(=O)OC(C)(C)C)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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